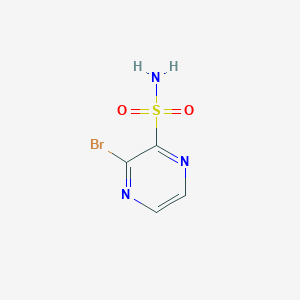![molecular formula C16H17ClN2O3S2 B2496280 N-(4-((2-Chlor-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylphenyl)acetamid CAS No. 2034554-15-7](/img/structure/B2496280.png)
N-(4-((2-Chlor-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylphenyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylphenyl)acetamide is an organic compound with a unique structure and versatile chemical properties. It consists of a chlorinated thienopyridine ring attached to a sulfonyl group and further linked to a methylphenylacetamide group. This compound is studied for its diverse applications in pharmaceuticals, agriculture, and chemical research.
Wissenschaftliche Forschungsanwendungen
N-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylphenyl)acetamide has significant research applications in various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored as a candidate for developing new therapeutic agents, particularly in the fields of oncology and neurology.
Industry: : Utilized in the development of novel agrochemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the condensation of 2-chloro-6,7-dihydrothieno[3,2-c]pyridine with a sulfonyl chloride derivative, followed by an acylation reaction with 3-methylphenylamine. The reaction requires the use of a strong base such as sodium hydride or potassium tert-butoxide and is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution and acylation steps.
Industrial Production Methods: For large-scale production, this compound can be synthesized through a similar synthetic route but with optimized reaction conditions to improve yield and purity. The use of continuous flow reactors and in-line purification techniques helps streamline the process, making it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : Formation of sulfoxide or sulfone derivatives.
Reduction: : Conversion of the sulfonyl group to a thioether.
Substitution: : Replacement of the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: : Lithium aluminum hydride for reduction reactions.
Substitution Conditions: : Strong nucleophiles such as alkoxides or amines in polar solvents.
Major Products Formed:
Oxidation of the thienopyridine ring or sulfonyl group.
Reduction to form corresponding thioethers.
Substituted derivatives with various functional groups.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group and thienopyridine ring are crucial for binding to the active site of the target, influencing the activity of the protein and altering cellular pathways. These interactions can lead to the inhibition of enzymatic activity or modulation of receptor function, ultimately affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
When compared to other compounds with similar structures, such as:
N-(4-((2-chlorothieno[3,2-b]pyridine-5(4H)-yl)sulfonyl)-3-methylphenyl)acetamide
N-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-4-methylphenyl)acetamide
This compound stands out due to its unique combination of functional groups and its distinct chemical properties. Its structural arrangement allows for specific interactions with biological targets, enhancing its potential for various applications.
By understanding the synthesis, reactions, and applications of this compound, researchers can harness its potential for innovation in multiple scientific domains. So, what aspect of this compound intrigues you the most?
Eigenschaften
IUPAC Name |
N-[4-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c1-10-7-13(18-11(2)20)3-4-15(10)24(21,22)19-6-5-14-12(9-19)8-16(17)23-14/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNBXXFDHHZUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Methylsulfanyl-N-[[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl]methyl]pyridine-4-carboxamide](/img/structure/B2496197.png)

![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496201.png)



![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide](/img/structure/B2496208.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2496210.png)


![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)prop-2-enamide](/img/structure/B2496214.png)
![2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B2496215.png)

![2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide](/img/structure/B2496219.png)
